Fexofenadine hydrochloride
Fexofenadine hydrochloride
Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB).
Fexofenadine hydrochloride is a diarylmethane.
Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Fexofenadine hydrochloride is a diarylmethane.
Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Brand Name:
Vulcanchem
CAS No.:
153439-40-8
VCID:
VC0192771
InChI:
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H
SMILES:
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl
Molecular Formula:
C32H39NO4.HCl
Molecular Weight:
538.1 g/mol
Fexofenadine hydrochloride
CAS No.: 153439-40-8
Impurities
VCID: VC0192771
Molecular Formula: C32H39NO4.HCl
Molecular Weight: 538.1 g/mol
Purity: > 95%
CAS No. | 153439-40-8 |
---|---|
Product Name | Fexofenadine hydrochloride |
Molecular Formula | C32H39NO4.HCl |
Molecular Weight | 538.1 g/mol |
IUPAC Name | 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
Standard InChIKey | RRJFVPUCXDGFJB-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |
Appearance | White to Off-White Solid |
Melting Point | 190-192 °C |
Description | Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB). Fexofenadine hydrochloride is a diarylmethane. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 71.8 [ug/mL] |
Synonyms | Allegra alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol fexofenadine fexofenadine hydrochloride MDL 16,455A MDL 16.455 MDL 16455 MDL-16455 Telfast |
PubChem Compound | 63002 |
Last Modified | Nov 11 2021 |
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